1-(Benzo[d]isothiazol-7-yl)ethanone
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Overview
Description
1-(Benzo[d]isothiazol-7-yl)ethanone is a chemical compound that belongs to the class of benzoisothiazoles This compound features a benzene ring fused with an isothiazole ring, which contains both sulfur and nitrogen atoms The ethanone group is attached to the 7th position of the benzoisothiazole ring
Preparation Methods
The synthesis of 1-(Benzo[d]isothiazol-7-yl)ethanone can be achieved through several routes. One common method involves the reaction of benzo[d]isothiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(Benzo[d]isothiazol-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-7-yl ethanone oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups. Reagents such as Grignard reagents (RMgX) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields alcohols.
Scientific Research Applications
1-(Benzo[d]isothiazol-7-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and photonics.
Biological Studies: Researchers investigate the compound’s biological activity, including its antimicrobial and anticancer properties. It is also used as a probe in biochemical assays to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]isothiazol-7-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. For example, it may act as a competitive inhibitor by mimicking the natural substrate of the enzyme. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
1-(Benzo[d]isothiazol-7-yl)ethanone can be compared with other similar compounds, such as:
Benzo[d]isothiazol-3(2H)-one: This compound has a similar core structure but differs in the functional group attached to the isothiazole ring. It is known for its use in the synthesis of pharmaceuticals and agrochemicals.
1-(Benzo[d]imidazol-2-yl)ethanone: This compound features an imidazole ring instead of an isothiazole ring. It is studied for its potential as an anticancer agent and enzyme inhibitor.
Benzo[d]thiazol-2-yl ethanone: This compound has a thiazole ring and is used in the development of antimicrobial and anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the isothiazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NOS |
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Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)8-4-2-3-7-5-10-12-9(7)8/h2-5H,1H3 |
InChI Key |
KNXAWLABPCLQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1SN=C2 |
Origin of Product |
United States |
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